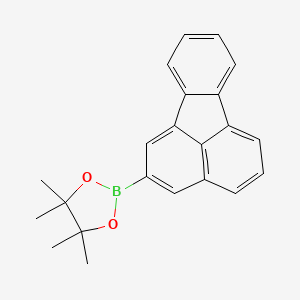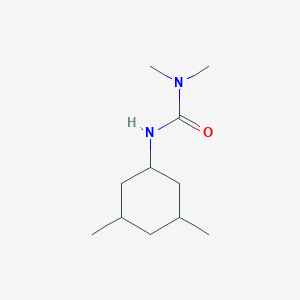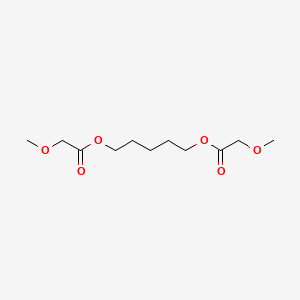![molecular formula C18H31N3O B14007582 5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide CAS No. 7475-80-1](/img/structure/B14007582.png)
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide is a synthetic compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes dimethylamino groups and a phenylpentanamide backbone.
Métodos De Preparación
The synthesis of 5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide involves several steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a suitable phenylpentanoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired amide bond. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.
Análisis De Reacciones Químicas
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Propiedades
Número CAS |
7475-80-1 |
|---|---|
Fórmula molecular |
C18H31N3O |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide |
InChI |
InChI=1S/C18H31N3O/c1-20(2)14-8-12-18(17(19)22,13-9-15-21(3)4)16-10-6-5-7-11-16/h5-7,10-11H,8-9,12-15H2,1-4H3,(H2,19,22) |
Clave InChI |
QVWUXQIAJGHAOP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC(CCCN(C)C)(C1=CC=CC=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)

![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)

![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)

![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)

![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
